[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
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Overview
Description
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol typically involves the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different fluorinated pyridine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of [5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol include:
- 5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-fluoro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol
- 5-(trifluoromethyl)pyridin-2-ol
Uniqueness
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
CAS No. |
1803857-52-4 |
---|---|
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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